molecular formula C6H9NO B13054623 (S)-1-(Furan-3-yl)ethan-1-amine

(S)-1-(Furan-3-yl)ethan-1-amine

Cat. No.: B13054623
M. Wt: 111.14 g/mol
InChI Key: SBVKKZRVKMOURL-YFKPBYRVSA-N
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Description

(S)-1-(Furan-3-yl)ethan-1-amine is an organic compound that features a furan ring attached to an ethanamine group The (S) designation indicates that the compound is the S-enantiomer, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image, the R-enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Furan-3-yl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with furan, a five-membered aromatic ring containing one oxygen atom, and a suitable chiral amine precursor.

    Reaction Conditions: The furan ring is functionalized to introduce the ethanamine group. This can be achieved through various methods, such as

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Furan-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The furan ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-1-(Furan-3-yl)ethan-1-amine exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It could modulate biochemical pathways related to its target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Furan-3-yl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

    Furan-2-ylmethanamine: A similar compound with the amine group attached to a different position on the furan ring.

    Thiophene analogs: Compounds where the furan ring is replaced with a thiophene ring.

Uniqueness

(S)-1-(Furan-3-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

(1S)-1-(furan-3-yl)ethanamine

InChI

InChI=1S/C6H9NO/c1-5(7)6-2-3-8-4-6/h2-5H,7H2,1H3/t5-/m0/s1

InChI Key

SBVKKZRVKMOURL-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=COC=C1)N

Canonical SMILES

CC(C1=COC=C1)N

Origin of Product

United States

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